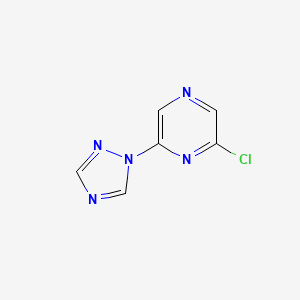

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Descripción general

Descripción

“2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” is a heterocyclic compound. It has a molecular formula of CHClN and an average mass of 181.583 Da . This compound is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like “this compound”, has been a subject of research. Various strategies have been developed, many of which use 3-amino-1,2,4-triazole . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The 1,2,4-triazole ring is a key feature in its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 310.211°C at 760 mmHg . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .Aplicaciones Científicas De Investigación

Synthesis of Anticancer Intermediates

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from 2,3-dichloropyrazine, which underwent substitution, acylation, cyclization, and chlorination reactions. This compound is significant for its role in developing anticancer therapeutics, with a total synthesis yield of 76.57% (Qian Zhang et al., 2019).

Facilitation of Chemical Syntheses

The compound is instrumental in facilitating one-pot synthesis approaches, as demonstrated in the creation of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. Using chloramine T trihydrate as an oxidizing agent, this method allows for the synthesis of various derivatives with potential for further chemical modification through palladium-catalyzed cross-coupling reactions, yielding products in high yields and short reaction times (S. Mal et al., 2015).

Antineoplastic Activity Exploration

In the realm of antineoplastic research, derivatives of this compound, such as pyrazolotetrazine derivatives, have been synthesized and evaluated for their antineoplastic activity. One particular derivative demonstrated promising antineoplastic properties in experimental animal models, hinting at the potential of these compounds to act as biological alkylating agents (C. Cheng et al., 1986).

Antibacterial and Antifungal Activities

Further extending its utility, some newly synthesized pyrazole and pyrazine derivatives have shown significant antibacterial and antifungal activities. This highlights the compound's role in the development of new antimicrobial agents, potentially useful in treating various infections (S. Y. Hassan, 2013).

Development of Synthetic Scaffolds

The compound also plays a pivotal role in the development of synthetic scaffolds for further chemical synthesis. An efficient route was established for synthesizing a wide range of trisubstituted pyrazines, including the reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This method showcases the versatility of this compound derivatives in creating diverse chemical structures (T. Ryu et al., 2015).

Mecanismo De Acción

Target of Action

It is known that compounds with a similar structure, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Compounds with similar structures have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

It is known that similar compounds have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It also has a polar surface area of 67 Ų, which suggests it may have good permeability across biological membranes .

Result of Action

Similar compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Propiedades

IUPAC Name |

2-chloro-6-(1,2,4-triazol-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-1-8-2-6(11-5)12-4-9-3-10-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRVCHWLTLLRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266039 | |

| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086110-85-1 | |

| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086110-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

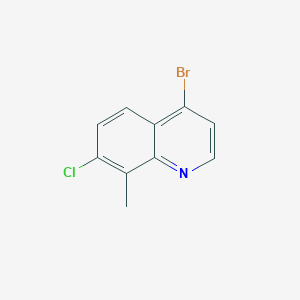

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)

![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)

![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)

![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)